![molecular formula C10H21NO5 B13501240 Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate is a chemical compound with the molecular formula C10H21NO5. It is a derivative of propanoic acid and contains multiple ethoxy groups, making it a versatile compound in various chemical reactions and applications. This compound is primarily used in research and development, particularly in the fields of medical research, drug release, nanotechnology, and new materials research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate typically involves the reaction of 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of ligand interactions and polypeptide synthesis.
Medicine: Investigated for its potential in drug delivery systems and controlled release formulations.
Industry: Utilized in the development of new materials and polyethylene glycol-modified functional coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate involves its interaction with various molecular targets and pathways. The compound’s multiple ethoxy groups allow it to form hydrogen bonds and interact with biological molecules, facilitating its use in drug delivery and other applications. The amino group can also participate in various biochemical reactions, enhancing its versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate: Similar structure but with a hydroxyl group instead of an amino group.
tert-Butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate: Contains a tert-butyl group instead of a methyl group.
Uniqueness
Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate is unique due to its amino group, which provides additional reactivity and functionality compared to similar compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules .
Eigenschaften
Molekularformel |
C10H21NO5 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
methyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C10H21NO5/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h2-9,11H2,1H3 |
InChI-Schlüssel |
NJIMVFSNXVEFAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCOCCOCCOCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



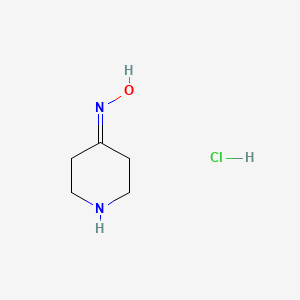
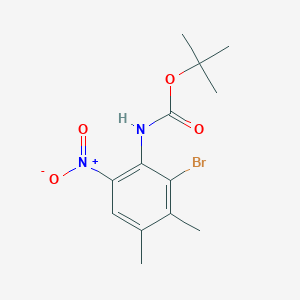
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)

amine](/img/structure/B13501191.png)
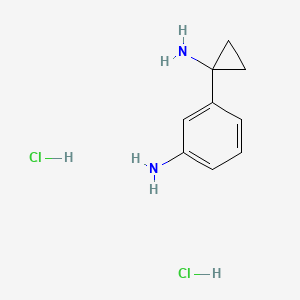
![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
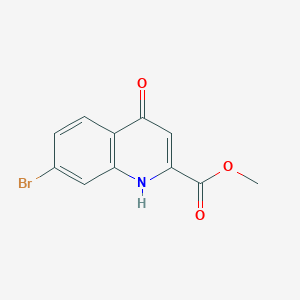

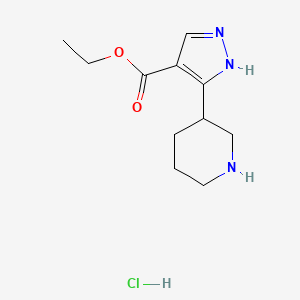
![8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13501218.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
